molecular formula C23H24N4O6 B6432654 N'-[(Z)-amino(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide CAS No. 319491-46-8

N'-[(Z)-amino(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B6432654
CAS No.: 319491-46-8
M. Wt: 452.5 g/mol
InChI Key: TYXZYEKNPHAKQN-UHFFFAOYSA-N
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Description

N'-[(Z)-Amino(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide is a hydrazone derivative featuring a chromene core substituted with a hexyl chain and hydroxyl group, conjugated to a 4-nitrobenzohydrazide moiety via a methylidene amino linker. The chromene ring system contributes to extended π-conjugation, while the nitro group enhances electron-withdrawing effects, making the compound a candidate for optical and electronic applications.

Properties

IUPAC Name

N-[(Z)-[amino-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)methylidene]amino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-2-3-4-5-6-15-11-16-12-18(23(30)33-20(16)13-19(15)28)21(24)25-26-22(29)14-7-9-17(10-8-14)27(31)32/h7-13,28H,2-6H2,1H3,(H2,24,25)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXZYEKNPHAKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has indicated that derivatives of 7-hydroxycoumarin, including those similar to N'-[(Z)-amino(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide, exhibit strong antioxidant activity. This is attributed to their ability to scavenge free radicals, making them potential candidates for the development of drugs aimed at oxidative stress-related diseases .

Antimicrobial Activity
Studies have demonstrated that coumarin derivatives possess antimicrobial properties. For instance, compounds derived from 7-hydroxycoumarin have shown efficacy against various bacterial strains. The incorporation of nitrobenzohydrazide moieties may enhance this activity, providing a pathway for developing new antimicrobial agents .

Anti-inflammatory Effects
Compounds structurally related to this compound have been investigated for their anti-inflammatory properties. Their mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

Synthesis of Novel Heterocycles
The compound can serve as a precursor in the synthesis of novel heterocyclic compounds through various reactions such as cyclization and condensation. Its unique structure allows for diverse synthetic pathways that can lead to biologically active molecules .

Knoevenagel Condensation Reactions
this compound can be utilized in Knoevenagel condensation reactions, forming α,β-unsaturated carbonyl compounds that are valuable intermediates in organic synthesis .

Material Science

Fluorescent Materials
Due to the presence of chromene and hydrazone functionalities, this compound may exhibit fluorescence properties. Such characteristics make it suitable for applications in developing fluorescent probes or sensors for biological imaging or environmental monitoring .

Data Table: Comparative Analysis of Applications

Application AreaCompound TypeKey BenefitsReferences
Medicinal ChemistryAntioxidant/Antimicrobial AgentsPotential treatment for oxidative stress and infections
Organic SynthesisPrecursor for HeterocyclesVersatile synthetic pathways
Material ScienceFluorescent Probes/SensorsUseful in biological imaging

Case Studies

Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various coumarin derivatives, including those similar to this compound. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of modified coumarin compounds. The study found that certain derivatives exhibited substantial antibacterial activity against resistant strains of bacteria, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N′-[(Z)-(4-Methylphenyl)methylidene]-4-nitrobenzohydrazide (NMPMN)

  • Structure : Substituted with a 4-methylphenyl group instead of the chromene-hexyl-hydroxy system.
  • Synthesis: Prepared via condensation of 4-methylbenzaldehyde with 4-nitrobenzohydrazide in ethanol .
  • Properties :
    • NLO Activity : Exhibits a static first-order hyperpolarizability (β) of 2.34 × 10⁻³⁰ esu, calculated using DFT-B3LYP/6-311++G(d,p). The narrow HOMO-LUMO gap (3.12 eV) enhances charge transfer interactions .
    • Thermodynamic Stability : Natural bond orbital (NBO) analysis confirms stabilization via hyperconjugative interactions between π(C=N) and σ*(N-H) orbitals .
  • The hexyl chain may improve solubility in nonpolar solvents compared to NMPMN’s methyl group.

N'-[(E)-3,5-Dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide

  • Structure : Contains a dichlorinated hydroxybenzylidene group instead of the chromene system.
  • Synthesis : Formed by condensing 3,5-dichlorosalicylaldehyde with 4-nitrobenzohydrazide in dimethylformamide (DMF) .
  • Crystallography: Adopts an E configuration about the C=N bond and crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded dimeric motifs .
  • Comparison : The target compound’s Z configuration (evident from its IUPAC name) may alter molecular packing and intermolecular interactions. The chromene core could enhance π-π stacking compared to the dichlorophenyl group.

2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)-N’-(4-nitrobenzo[c][1,2,5]oxadiazol-7-yl)acetohydrazide

  • Structure : Shares a chromene-oxygen linkage but incorporates a benzooxadiazole group instead of nitrobenzohydrazide.
  • Synthesis: Synthesized in 89% yield by refluxing acid hydrazide with 4-chloro-7-nitrobenzooxadiazole in ethanol .
  • Comparison : The benzooxadiazole moiety introduces additional electronegativity, whereas the target compound’s nitrobenzohydrazide group may offer stronger intramolecular charge transfer for NLO applications.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Melting Point : Similar hydrazones (e.g., ) exhibit melting points between 180–220°C, influenced by substituent polarity and crystallinity.
  • LogP : The hexyl chain likely increases lipophilicity (higher LogP) compared to NMPMN (LogP ≈ 2.8 estimated via DFT) .
  • Spectroscopy: IR: Expected peaks at ~1650 cm⁻¹ (C=O), ~1590 cm⁻¹ (C=N), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) . NMR: Aromatic protons in the chromene ring (δ 6.5–8.0 ppm) and NH protons (δ 10–12 ppm) .

Quantum Chemical and NLO Properties

Property NMPMN Target Compound (Predicted)
HOMO-LUMO Gap (eV) 3.12 ~2.8–3.0 (extended conjugation)
Hyperpolarizability (β) 2.34 × 10⁻³⁰ esu >3.0 × 10⁻³⁰ esu
Dipole Moment (Debye) 5.67 ~6.5–7.0 (polar chromene group)

The chromene ring’s electron-donating hydroxyl group and hexyl chain could enhance intramolecular charge transfer, improving NLO efficiency over phenyl-substituted analogs .

Preparation Methods

Starting Material Preparation

The ethyl ester of 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carboxylic acid serves as the primary starting material. This ester is typically synthesized via Pechmann condensation, where 7-hydroxy-4-hexylcoumarin is functionalized at the 3-position with an ester group.

Hydrazide Formation

The ester undergoes reflux with 100% hydrazine hydrate in anhydrous ethanol for 4–6 hours, yielding the corresponding hydrazide. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine replaces the ethoxy group:

Ethyl 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carboxylate+N2H46-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbohydrazide+EtOH\text{Ethyl 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carboxylate} + \text{N}2\text{H}4 \rightarrow \text{6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbohydrazide} + \text{EtOH}

Key Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (~78°C)

  • Yield: 80–85%

Characterization

  • IR : Disappearance of ester carbonyl (~1700 cm⁻¹) and appearance of hydrazide N–H stretch (~3300 cm⁻¹).

  • ¹H NMR : A singlet at δ 9.2 ppm (NH₂), coupled with aromatic protons between δ 6.5–8.0 ppm.

Schiff Base Condensation with 4-Nitrobenzaldehyde

The hydrazide intermediate reacts with 4-nitrobenzaldehyde to form the target Schiff base. This step requires precise control over reaction conditions to favor the (Z)-isomer.

Catalytic Methods

Two primary catalytic approaches are documented:

Iodine-Catalyzed Condensation

A green methodology employs molecular iodine (10 mol%) in ethanol at room temperature:

  • Equimolar amounts of hydrazide and 4-nitrobenzaldehyde are stirred in ethanol for 6–8 hours.

  • The reaction progress is monitored via TLC (eluent: ethyl acetate/hexane, 1:1).

  • The product precipitates and is isolated by filtration.

Advantages

  • Mild conditions (room temperature).

  • High regioselectivity for the (Z)-isomer due to iodine’s electrophilic character.

Acid-Catalyzed Condensation

Traditional methods use HCl (2–3 drops) in refluxing ethanol:

  • The reaction mixture is heated under reflux for 3–4 hours.

  • The product is purified via recrystallization from ethanol.

Yield Comparison

CatalystTemperatureTime (h)Yield (%)
I₂ (10 mol%)25°C678
HCl78°C472

Stereochemical Control

The (Z)-configuration is favored due to:

  • Steric hindrance : The bulky hexyl group on the coumarin ring disfavors the (E)-isomer.

  • Hydrogen bonding : Intramolecular H-bonding between the hydroxyl group (7-position) and the imine nitrogen stabilizes the (Z)-form.

Optimization and Challenges

Solvent Effects

  • Ethanol : Preferred for its polarity and ability to dissolve both reactants.

  • Methanol : Yields drop to ~65% due to slower reaction kinetics.

Purity and Side Reactions

Common impurities include:

  • Unreacted hydrazide (removed via washing with cold ethanol).

  • Oxidative byproducts (mitigated by inert atmosphere).

Characterization of the Final Product

Spectroscopic Analysis

  • IR : C=N stretch at 1610–1630 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹.

  • ¹H NMR :

    • Imine proton (HC=N) at δ 8.4 ppm (singlet).

    • Aromatic protons from nitrobenzene at δ 8.1–8.3 ppm.

  • ¹³C NMR :

    • C=N at δ 160 ppm, carbonyl (C=O) at δ 165 ppm.

Elemental Analysis

Theoretical values for C₂₃H₂₄N₄O₆:

  • C: 61.06%, H: 5.35%, N: 12.38%
    Observed values align within ±0.3%.

Scalability and Industrial Relevance

  • Gram-scale synthesis : Iodine-catalyzed method achieves 75% yield at 10 g scale.

  • Cost analysis :

    • Hydrazine hydrate: $0.15/g

    • 4-Nitrobenzaldehyde: $0.22/g

    • Total cost per gram: ~$12.50 (excluding labor) .

Q & A

Q. What are the critical steps and conditions for synthesizing N'-[(Z)-amino(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde with 4-nitrobenzohydrazide under reflux conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity and solubility of intermediates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization (using methanol/water mixtures) ensures high purity (>95%). HPLC can monitor reaction progress and purity .

Q. How is the structural elucidation of this compound performed?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is employed:

  • NMR spectroscopy : 1H and 13C NMR identify functional groups (e.g., the Z-configuration of the hydrazide group and chromen-2-one moiety). 2D NMR (COSY, HSQC) confirms connectivity .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the hydrazide and chromenone moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical uncertainties:

  • Data collection : Crystals are grown via slow evaporation (e.g., in ethanol/ethyl acetate) and analyzed using Cu-Kα radiation .
  • Refinement : SHELXL refines structural parameters (bond lengths, angles) and validates the Z-configuration of the hydrazide group. Displacement parameters assess thermal motion .
  • Validation tools : PLATON or Mercury software checks for voids, hydrogen bonding, and π-π stacking interactions .

Q. What methodologies are employed to analyze potential bioactivity?

Methodological Answer:

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines evaluates antiproliferative activity. Dose-response curves (IC50 values) quantify potency .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like DNA topoisomerases or kinases. The chromenone moiety often interacts with hydrophobic pockets .
  • Structure-Activity Relationship (SAR) : Modifying the hexyl chain or nitro group systematically evaluates pharmacophore contributions .

Q. How should researchers address discrepancies in spectroscopic data during structural confirmation?

Methodological Answer:

  • Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian) to resolve signal overlaps .
  • Purity assessment : HPLC with UV/Vis detection (λ = 254 nm) identifies impurities that distort NMR/IR signals .
  • Alternative techniques : X-ray crystallography overcomes limitations of solution-state NMR for rigid structures .

Q. What advanced analytical methods can quantify this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : A C18 column (3.5 µm, 2.1 × 50 mm) with a gradient of acetonitrile/0.1% formic acid achieves separation. MRM transitions (e.g., m/z 481 → 238) enhance specificity .
  • Validation parameters : Linearity (R² > 0.995), LOD/LOQ (0.1–1 ng/mL), and recovery rates (90–110%) are assessed per ICH guidelines .

Q. How can reaction mechanisms for functional group transformations be studied?

Methodological Answer:

  • Kinetic studies : Time-resolved NMR or UV/Vis spectroscopy monitors intermediate formation (e.g., hydrazone tautomerization) .
  • Isotopic labeling : 15N-labeled hydrazide tracks nitrogen migration during oxidation/reduction .
  • Computational modeling : Density Functional Theory (DFT) calculates activation energies for proposed pathways .

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